molecular formula C10H10ClN3O3S B2711150 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole CAS No. 2058994-69-5

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole

Cat. No.: B2711150
CAS No.: 2058994-69-5
M. Wt: 287.72
InChI Key: UQYIVLSICDGQEE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a sulfonyl group attached to a triazole ring, which is further substituted with a chloro, methoxy, and methyl group on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole typically involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The triazole ring can also interact with metal ions or other biomolecules, affecting their stability and activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

  • 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-methyl-1H-imidazole
  • 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-benzoimidazole
  • 1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-2-ethyl-1H-imidazole

These compounds share similar structural features but differ in the heterocyclic ring attached to the sulfonyl group. The differences in their structures can lead to variations in their chemical reactivity, biological activity, and potential applications. The unique combination of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-6-12-5-13-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYIVLSICDGQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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